NBD-556 - 333353-44-9

NBD-556

Catalog Number: EVT-276577
CAS Number: 333353-44-9
Molecular Formula: C17H24ClN3O2
Molecular Weight: 337.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NBD-556 is a low-molecular-weight compound classified as a CD4 mimetic. [, , , , ] It plays a crucial role in scientific research, particularly in the field of HIV/AIDS research, by acting as a tool to study the interaction between the human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein gp120 and its primary receptor, CD4. [, , , , , ] This interaction is the initial step in HIV-1 entry into host cells, making it a critical target for therapeutic interventions. NBD-556's ability to mimic CD4 allows researchers to investigate this interaction and the subsequent conformational changes in gp120.

NBD-557

    Compound Description: NBD-557 is a low-molecular-weight compound that, similar to NBD-556, has been reported to block the interaction between the HIV-1 envelope glycoprotein gp120 and its receptor CD4. [, ]

    Relevance: NBD-557 is chemically and structurally similar to NBD-556. [, ] Both compounds exhibit comparable thermodynamic signatures when binding to gp120, characterized by a large favorable change in enthalpy partially offset by a large unfavorable entropy change. [] This suggests a similar binding mechanism and potential for inhibiting HIV-1 entry.

BMS-378806

    Compound Description: BMS-378806 is a small-molecule HIV-1 entry inhibitor that targets the gp120 envelope glycoprotein. [] Unlike NBD-556, it does not directly compete with CD4 binding. []

    Relevance: BMS-378806 serves as a contrasting example to NBD-556 in terms of its thermodynamic binding profile and mechanism of action. [] While NBD-556 exhibits a large favorable enthalpy change upon binding gp120, BMS-378806 shows a small enthalpy change, indicating a predominantly entropy-driven binding process. [] Additionally, BMS-378806 does not induce coreceptor binding, unlike NBD-556. [] These differences highlight distinct strategies for inhibiting HIV-1 entry.

NBD-09027

    Compound Description: NBD-09027 is a small-molecule CD4 mimetic derived from the NBD series, specifically designed to reduce the CD4 agonist properties observed in earlier compounds like NBD-556. []

    Relevance: NBD-09027 represents a step towards converting the full CD4-agonist activity of NBD-556 into a more desirable antagonist profile. [] Structural modifications in NBD-09027, particularly in the critical oxalamide mid-region, contributed to its reduced agonist behavior. []

NBD-10007

    Compound Description: NBD-10007 is another small-molecule CD4 mimetic from the NBD series, designed to improve upon the antiviral activity of earlier compounds like NBD-556. []

    Relevance: NBD-10007, alongside NBD-09027, provided structural insights into the binding mode of NBD compounds with HIV-1 gp120. [] X-ray crystallography studies confirmed that both NBD-10007 and NBD-09027 bind similarly to NBD-556 by targeting the Phe43 cavity of gp120. []

NBD-11021

    Compound Description: NBD-11021 is a small-molecule CD4 antagonist developed through structure-based modifications of NBD-556. [] It demonstrates broad-spectrum anti-HIV-1 activity, effectively neutralizing a diverse panel of Env-pseudotyped HIV-1 isolates. []

    Relevance: NBD-11021 signifies a successful conversion of the CD4 agonist profile of NBD-556 to a full antagonist. [] This was achieved through targeted modifications of the oxalamide mid-region, a site previously considered intolerant to changes. [] NBD-11021's broad-spectrum neutralization activity and antagonist properties make it a promising candidate for further development as an HIV-1 entry inhibitor.

Scyllatoxin Miniprotein CD4 Mimetics

    Compound Description: Scyllatoxin miniprotein CD4 mimetics represent a class of engineered proteins designed to mimic the binding activity of CD4 to HIV-1 gp120. []

    Relevance: These miniproteins, along with NBD-556, serve as tools to investigate the conformational dynamics of gp120 upon ligand binding. [] Understanding the impact of different ligands on gp120 flexibility and conformational changes is crucial for designing effective HIV-1 entry inhibitors.

YIR-821

    Compound Description: YIR-821 is a novel small-molecule CD4 mimetic compound (CD4mc) that exhibits potent antiviral activity against HIV-1. [] It demonstrates lower toxicity compared to the prototype NBD-556. []

    Relevance: YIR-821, like NBD-556, acts as an entry inhibitor by interacting with the Phe43 cavity of gp120 and inducing structural changes in the HIV-1 envelope glycoprotein trimer (Env). [] This interaction enhances antibody-mediated neutralization and antibody-dependent cellular cytotoxicity (ADCC). [] YIR-821's improved safety profile and potent antiviral activity make it a promising candidate for clinical development.

Classification and Source

NBD-556 belongs to a class of compounds known as CD4 mimetics. These compounds are designed to inhibit HIV-1 entry into host cells by targeting the gp120 protein on the virus's surface. The development of NBD-556 was part of a broader effort to create small-molecule inhibitors that can effectively neutralize diverse strains of HIV-1. It was identified and characterized through a series of structure-based design and synthesis studies aimed at optimizing antiviral activity against HIV-1 .

Synthesis Analysis

The synthesis of NBD-556 involves several key steps that utilize specific chemical reactions to construct its molecular framework. The compound is synthesized using a combination of techniques including:

  1. Building Blocks: The synthesis typically starts with commercially available starting materials that are modified through various organic reactions.
  2. Key Reactions: Important reactions in the synthesis include:
    • Amide Formation: This step is crucial for attaching the piperidine moiety to the aromatic ring.
    • Halogenation: Introduction of halogen atoms (such as chlorine) to enhance binding affinity.
    • Coupling Reactions: These are used to link different molecular fragments together.

The specific reaction conditions such as temperature, solvent choice, and reaction time are optimized to yield high purity and yield of NBD-556 .

Molecular Structure Analysis

NBD-556 has a complex molecular structure characterized by several functional groups that contribute to its activity as a CD4 mimetic. Key features include:

  • Core Structure: The compound features a 4-chlorophenyl ring that penetrates deeply into the Phe43 cavity of gp120, which is critical for its binding activity.
  • Piperidine Ring: A 2,2′,6,6′-tetramethylpiperidine ring is present but positioned outside the cavity, suggesting limited contribution to binding strength.
  • X-ray Crystallography: Structural studies using X-ray crystallography have provided insights into how NBD-556 interacts with gp120 at an atomic level, revealing the spatial orientation of its functional groups .
Chemical Reactions Analysis

NBD-556 participates in several chemical reactions primarily related to its interaction with HIV-1 gp120. These include:

  • Binding Reactions: NBD-556 binds to gp120 in a manner similar to CD4, initiating conformational changes in the viral protein that facilitate entry into host cells.
  • Resistance Mutations: Studies have shown that HIV can develop resistance mutations against NBD-556, which can alter its binding efficacy and necessitate further optimization of the compound .
Mechanism of Action

The mechanism of action for NBD-556 involves its role as a CD4 agonist:

  1. Binding to gp120: NBD-556 mimics CD4 by binding to the gp120 envelope glycoprotein on HIV-1.
  2. Induction of Conformational Changes: This binding triggers conformational changes in gp120 that are necessary for viral entry into host cells.
  3. Potential Agonist Properties: While effective at blocking HIV entry, these agonist properties may pose challenges for therapeutic use due to possible activation of immune responses .
Physical and Chemical Properties Analysis

NBD-556 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: The compound is soluble in organic solvents which facilitates its use in biological assays.
  • Stability: Stability studies indicate that NBD-556 maintains its integrity under physiological conditions for extended periods .
Applications

NBD-556 has significant potential applications in the field of virology and drug development:

  1. Antiviral Therapy: As an HIV entry inhibitor, it serves as a candidate for therapeutic development aimed at treating HIV infections.
  2. Research Tool: Its ability to mimic CD4 makes it valuable for studying HIV entry mechanisms and developing new antiviral strategies.
  3. Lead Compound Development: NBD-556 serves as a lead compound for further optimization efforts aimed at enhancing antiviral potency and reducing potential side effects associated with CD4 agonism .
Introduction to NBD-556 in HIV-1 Entry Inhibition

Role of gp120-CD4 Interaction in HIV-1 Pathogenesis

The initial attachment of HIV-1 to host cells is mediated by the high-affinity interaction between the viral envelope glycoprotein gp120 and the cellular receptor CD4. This binding event triggers conformational changes in gp120 that expose the coreceptor binding site (CCR5 or CXCR4), enabling viral fusion and entry. The gp120-CD4 interface features two critical hotspots: a hydrophobic cavity ("Phe43 cavity") that accommodates phenylalanine 43 of CD4, and an electrostatic interaction between Arg59CD4 and Asp368gp120. Targeting this interaction represents a strategic approach to block viral entry, as it is conserved across diverse HIV-1 strains and is essential for initiating infection [1] [4] [7]. Disruption of this protein-protein interaction prevents the cascade of conformational changes required for membrane fusion and viral genome delivery, positioning it as a prime target for entry inhibitor development.

Historical Development of CD4 Mimetics as Entry Inhibitors

Prior to NBD-556's discovery, HIV-1 entry inhibition strategies faced significant challenges due to the complexity of gp120's conformational dynamics and the extensive protein-protein interface. Early efforts focused on soluble CD4 (sCD4) proteins, which showed inhibitory activity in vitro but lacked clinical efficacy due to poor pharmacokinetics and limited neutralization breadth. The field required small molecules capable of disrupting this interaction with drug-like properties. Two entry inhibitors were approved (enfuvirtide and maraviroc), but neither directly targeted the gp120-CD4 interface. This unmet need drove research into CD4-mimetic small molecules designed to occupy the CD4 binding site on gp120, thereby preventing natural receptor engagement. NBD-556 emerged as a pioneering compound in this class, demonstrating that small organic molecules could effectively mimic key interactions of the CD4 receptor [1] [4] [6].

Discovery and Initial Characterization of NBD-556

NBD-556 was identified in 2005 through database screening techniques seeking inhibitors of gp120-CD4 binding. Its discovery was reported alongside its analog NBD-557 as a novel class of oxalamide-based compounds. Initial characterization revealed NBD-556 as a low-micromolar inhibitor (IC50 ~3-22.6 μM depending on viral strain) of HIV-1 envelope-mediated processes. Key findings included: 1) Inhibition of both cell-cell fusion and virus-cell fusion; 2) Activity against laboratory-adapted HIV-1 strains (IIIB, MN, V32) and primary isolates; 3) Effectiveness against both X4-tropic and R5-tropic viruses in cell lines expressing CXCR4 or CCR5 coreceptors; and 4) Specific targeting of gp120 without inhibiting reverse transcriptase, integrase, or protease enzymes. Surface plasmon resonance studies confirmed direct binding to gp120 (Kd = 3.7 μM) but not to CD4, validating its mechanism as a gp120-targeted inhibitor [1] [3] [4].

Properties

CAS Number

333353-44-9

Product Name

NBD-556

IUPAC Name

N'-(4-chlorophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide

Molecular Formula

C17H24ClN3O2

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C17H24ClN3O2/c1-16(2)9-13(10-17(3,4)21-16)20-15(23)14(22)19-12-7-5-11(18)6-8-12/h5-8,13,21H,9-10H2,1-4H3,(H,19,22)(H,20,23)

InChI Key

ZKXLQCIOURANAD-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)Cl)C

Solubility

Soluble in DMSO

Synonyms

N-(4-chlorophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide
NBD 556
NBD-556
NBD556

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.